molecular formula C23H18N2O2 B2442290 N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide CAS No. 1024133-92-3

N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide

Cat. No.: B2442290
CAS No.: 1024133-92-3
M. Wt: 354.409
InChI Key: CGIRHIZMAPQNRR-UHFFFAOYSA-N
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Description

N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-23(20-13-6-11-18-10-4-5-12-19(18)20)25-22-21(14-7-15-24-22)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIRHIZMAPQNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the carboxamide group at the 1-position.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the naphthalene derivative.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group is attached to the pyridine ring through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide
  • N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-sulfonamide

Uniqueness

N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a naphthalene core substituted with a pyridine ring and a phenylmethoxy group. The synthesis typically involves several steps:

  • Formation of the Naphthalene Derivative : Starting with naphthalene, reactions introduce the carboxamide group at the 1-position.
  • Introduction of the Pyridine Ring : A coupling reaction integrates the pyridine moiety.
  • Attachment of the Phenylmethoxy Group : This is achieved through an etherification reaction with the pyridine ring.

This multi-step synthesis is crucial for achieving high yield and purity, often optimized in industrial settings .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to interact with specific molecular targets involved in cancer progression is a focus of ongoing research .

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It could modulate receptor activity linked to cancer cell growth, thereby affecting tumor dynamics.

Understanding these mechanisms is vital for developing therapeutic applications and optimizing the compound's efficacy .

Case Studies

Several case studies highlight the compound's potential in drug development:

  • Antimicrobial Efficacy Assessment : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating promising results that warrant further exploration in clinical settings.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that treatment with this compound leads to significant reductions in cell viability, suggesting its potential as an anticancer agent.

Comparative Analysis

To contextualize its biological activity, it is useful to compare this compound with similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
N-(3-pyridinylnaphthalene-1-carboxamide)AnticancerApoptosis induction
N-(4-methoxyphenyl)pyridin-2-carboxamideAntimicrobialBacterial enzyme inhibition

This comparison illustrates the unique properties of this compound, particularly its dual antimicrobial and anticancer activities .

Q & A

Q. What are optimized synthetic routes for N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol : Adapt microwave-assisted methods used for analogous carboxamides. Suspend naphthalene-1-carboxylic acid (5.3 mmol) and 3-phenylmethoxypyridin-2-amine (5.3 mmol) in dry chlorobenzene with PCl₃ (2.65 mmol). Heat at 130°C for 15 min under microwave irradiation (500 W) using IR temperature control .
  • Purification : Evaporate solvent, wash residue with 2M HCl, and recrystallize from aqueous ethanol.
  • Characterization : Validate purity via HPLC and ¹H/¹³C NMR (compare δ values for aromatic protons and carboxamide signals). Confirm molecular weight using HR-MS (target [M+H]⁺ ~387.14 m/z) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation of a DMSO/ethanol mixture. Analyze using a diffractometer to resolve bond lengths, dihedral angles (e.g., pyridyl-naphthyl torsion), and hydrogen-bonding networks (N—H⋯O/S interactions). Compare with reported carboxamide structures .
  • Complementary Techniques : Use FTIR to identify carboxamide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending modes. Validate π-π stacking via UV-Vis spectroscopy (λ shift in polar solvents) .

Q. What in vitro toxicity screening strategies are recommended for early-stage safety assessment?

Methodological Answer:

  • Cell-Based Assays : Test hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity (IC₅₀) using MTT assays. Include positive controls (e.g., naphthalene derivatives) .
  • Metabolic Stability : Use microsomal preparations (human/rat) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS .
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) to evaluate mutagenic potential .

Advanced Research Questions

Q. How should crystallographic twinning be addressed during structural analysis?

Methodological Answer:

  • Detection : Analyze diffraction patterns for non-merohedral twinning (e.g., split peaks, abnormal Rint values). Use PLATON’s TWINCHECK to identify twin laws (e.g., [100 010 101] observed in related carboxamides) .
  • Refinement : Apply the TwinRotMat approach in SHELXL, refining twin fractions (e.g., 0.357:0.643 ratio) and optimizing HKLF5 parameters. Validate with R₁/wR₂ convergence (<5% discrepancy) .

Q. How can discrepancies between in vitro and in vivo bioactivity data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and metabolic clearance (hepatocyte assays) to identify bioavailability limitations .
  • Tissue Distribution : Conduct radiolabeled (¹⁴C) studies in rodents, quantifying compound levels in target tissues (e.g., brain for CNS applications) via scintillation counting .
  • Orthogonal Validation : Use CRISPR-edited cell models (e.g., KO of suspected targets) to confirm mechanism-specific effects .

Q. What computational strategies predict binding affinities to biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with kinases or GPCRs. Parameterize the ligand using Gaussian09-optimized geometries (B3LYP/6-31G*) .
  • MD Refinement : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Calculate MM-PBSA free energies for key residues (e.g., ATP-binding pocket lysines) .
  • Validation : Cross-reference with SPR data (KD values) and mutagenesis studies .

Q. How can environmental persistence and ecotoxicity be evaluated?

Methodological Answer:

  • Degradation Studies : Test hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-A/B exposure) over 28 days. Quantify parent compound via UPLC-QTOF .
  • Aquatic Toxicity : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition assays (OECD 201/202). Include metabolites identified in human liver microsomes .
  • Bioaccumulation : Calculate logP (experimental: shake-flask; predicted: ChemAxon) and BCF in zebrafish embryos .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Yield, purityMicrowave-assisted coupling, HPLC
Structural Analysis Dihedral angles, H-bondingX-ray crystallography, FTIR
Toxicity Screening IC₅₀, metabolic stabilityMTT, Ames test, LC-MS/MS
Computational Modeling Binding free energyAutoDock, GROMACS

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